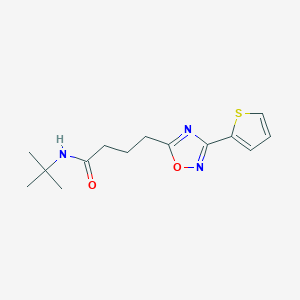
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce cell death by activating apoptosis pathways. In Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. It has also been shown to reduce the accumulation of amyloid-beta peptides in Alzheimer's disease models. In addition, it has been demonstrated to have antimicrobial properties against various fungi and bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments is its ability to selectively target cancer cells and induce apoptosis. This makes it a promising candidate for anti-cancer therapy. Another advantage is its ability to inhibit the aggregation of amyloid-beta peptides, which could make it a potential therapeutic agent for Alzheimer's disease. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to further study its mechanism of action and identify potential targets for drug development. Additionally, more research is needed to evaluate its safety and toxicity in humans.
Synthesis Methods
The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with m-toluidine in the presence of a chlorinating agent. The resulting compound is then reacted with benzoyl chloride to obtain the final product.
Scientific Research Applications
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anti-cancer properties and its potential as a therapeutic agent for Alzheimer's disease. In the field of agriculture, it has been studied for its ability to control the growth of fungi and bacteria. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-6-5-7-20(13-16)28(25(30)21-8-3-4-9-22(21)26)15-19-14-18-12-17(2)10-11-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVOYZNLXKJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

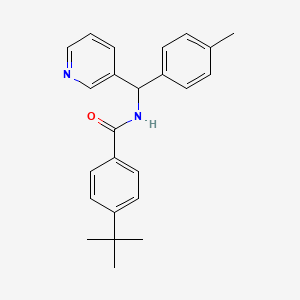
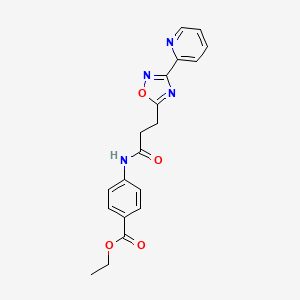
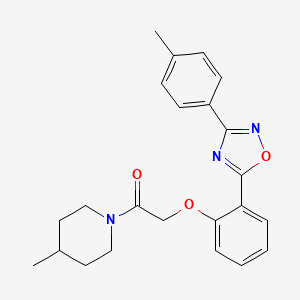




![(Z)-N'-(2-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700410.png)

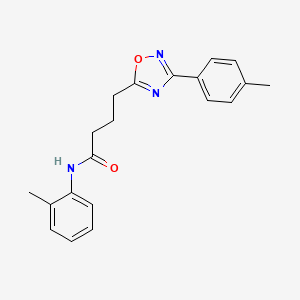

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)

